molecular formula C10H17NO2 B2615973 (1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one CAS No. 2408938-80-5

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one

Cat. No. B2615973
CAS RN: 2408938-80-5
M. Wt: 183.251
InChI Key: BHWXFJCOQVFJLL-BWZBUEFSSA-N
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Description

(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one, also known as Iohexol, is a nonionic, water-soluble radiographic contrast agent used in medical imaging procedures such as computed tomography (CT) scans. It was first introduced in the 1980s and has since become a popular choice due to its low toxicity and high safety profile.

Scientific Research Applications

Synthesis and Medicinal Applications

This compound serves as a versatile intermediate in the synthesis of cyclopentyl carbocyclic nucleosides, important for their applications in medicinal chemistry, including antiviral and anticancer agents. The efficient synthesis of (+) carbocyclic thymidine demonstrates its utility in creating therapeutically relevant molecules (Dominguez & Cullis, 1999).

Asymmetric Synthesis

Derivatives of this compound have been synthesized through Aza-Diels-Alder reactions, showcasing its role in the asymmetric synthesis of biologically active compounds. The reactions involved chiral iminium ions and yielded products with significant enantioselectivity, underlining the compound's application in creating chiral building blocks for further pharmaceutical development (Waldmann & Braun, 1991).

Structural and Activity Relationship Studies

Research on its structural analogs has led to insights into the structure-activity relationships, particularly in the context of β-lactams and their potential as β-lactamase inhibitors. Such studies are crucial for developing new antibiotics and understanding the mechanisms of drug resistance (Fernández, Carballiera, & Ríos, 1992).

Antimicrobial and Antitumor Activity

Explorations into the compound's derivatives have revealed antimicrobial and antitumor activities, making it a candidate for further drug development. For instance, oxapenam derivatives have been studied for their antitumor activity, highlighting the compound's potential as a lead for anticancer drug design (Singh & Micetich, 2003).

Proteasome Inhibition

It has also been implicated in studies on proteasome inhibition, with certain derivatives showing prolonged inhibition and cytotoxicity against cancer cell lines. Such findings underscore the compound's relevance in cancer research and therapy, offering a pathway for the development of novel anticancer treatments (Obaidat et al., 2011).

properties

IUPAC Name

(1R,5R,6R)-6-[(2-methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-8-5-7-6(8)4-9(12)11-7/h6-8H,4-5H2,1-3H3,(H,11,12)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWXFJCOQVFJLL-BWZBUEFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CC2C1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@@H]2[C@H]1CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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